molecular formula C19H17F3N2O4 B10948030 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone

Cat. No.: B10948030
M. Wt: 394.3 g/mol
InChI Key: CLUVIHMUAKBJRA-UHFFFAOYSA-N
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Description

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and methoxyphenoxy groups. Common synthetic routes may involve the use of reagents such as hydrazines, aldehydes, and trifluoromethylating agents under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing yield and purity while minimizing costs and environmental impact Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency may be employed

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the pyrazole ring facilitates interactions with various biological pathways. These interactions can modulate cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-methoxyphenoxy)methyl]phenyl}methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[4-[(4-methoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C19H17F3N2O4/c1-27-15-6-8-16(9-7-15)28-12-13-2-4-14(5-3-13)17(25)24-18(26,10-11-23-24)19(20,21)22/h2-9,11,26H,10,12H2,1H3

InChI Key

CLUVIHMUAKBJRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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